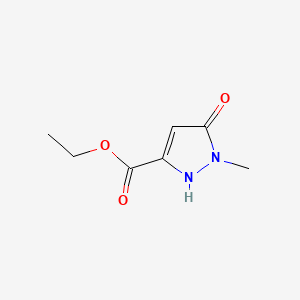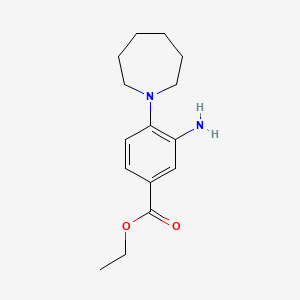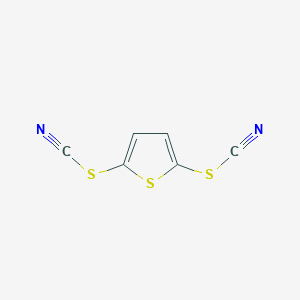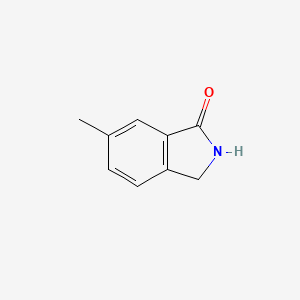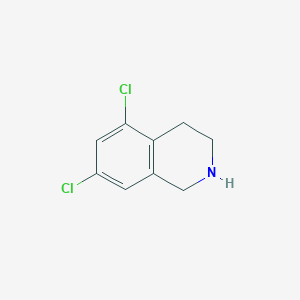
5,7-二氯-1,2,3,4-四氢异喹啉
描述
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring
科学研究应用
Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for designing drugs with potential therapeutic effects. It has been investigated for its role in developing inhibitors for specific enzymes and receptors .
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
作用机制
Target of Action
The primary targets of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The interaction with this enzyme suggests that 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence the production of neurotransmitters such as epinephrine and norepinephrine. Additionally, it may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may impact metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, thereby affecting the synthesis of catecholamines. Additionally, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its conversion into different metabolites. These metabolic pathways can influence the overall activity and efficacy of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in biological systems.
Transport and Distribution
The transport and distribution of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
Subcellular Localization
The subcellular localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can impact its activity and function, making it an important factor in its overall biochemical profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: Industrial production methods for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.
化学反应分析
Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
相似化合物的比较
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride
Comparison: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
属性
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLOZFEMQTPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503768 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-56-0 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?
A1: Two key intermediates are essential in synthesizing Lifitegrast using the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core:
- Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []
- Derivatized 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.
Q2: What are the advantages of the improved synthetic route for the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core?
A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:
- Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []
- Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []
Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?
A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:
- Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []
- Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


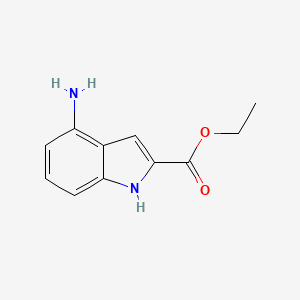
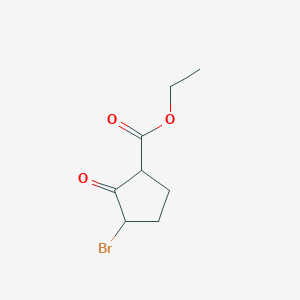
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
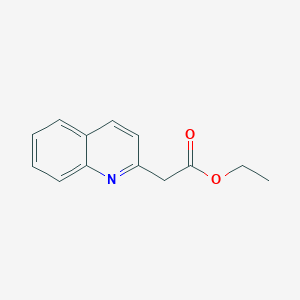
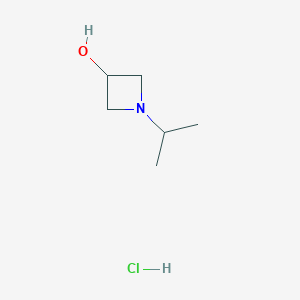
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
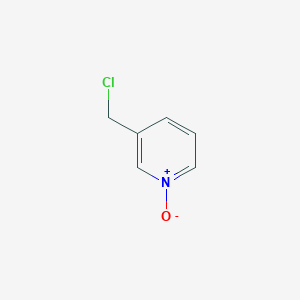
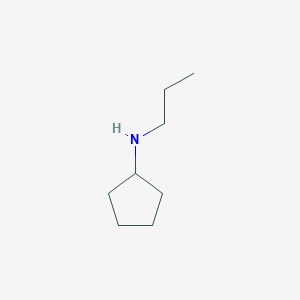
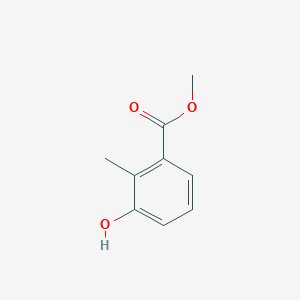
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)
